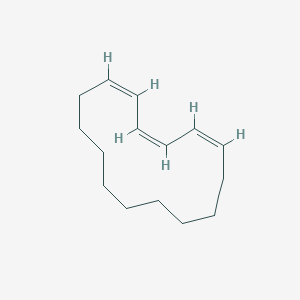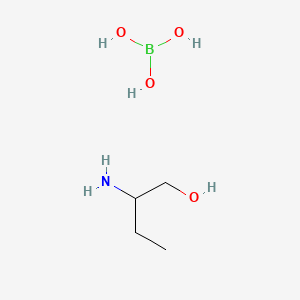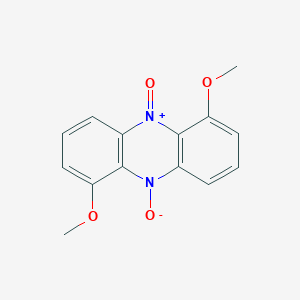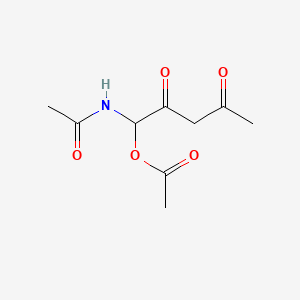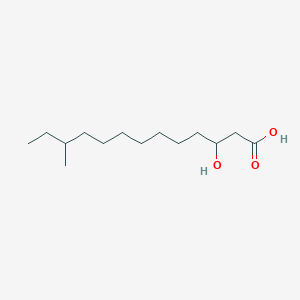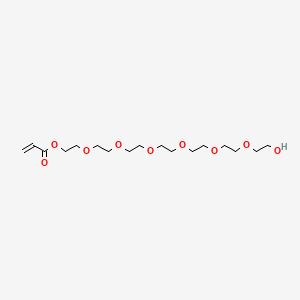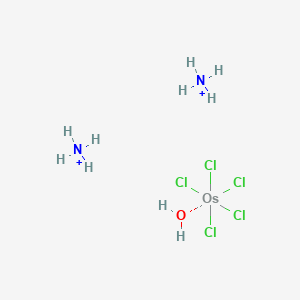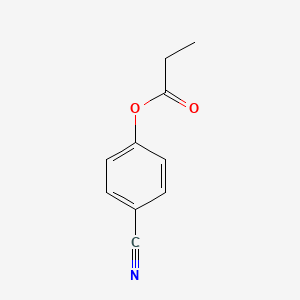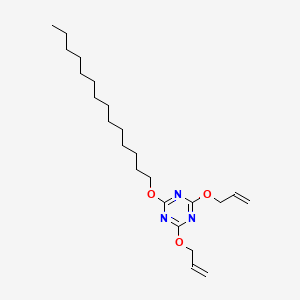
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is a triazine derivative characterized by the presence of allyloxy and tetradecyloxy groups attached to the triazine ring. Triazines are a class of nitrogen-containing heterocycles that have found extensive applications in various fields due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with allyl alcohol and tetradecyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by allyloxy and tetradecyloxy groups.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The allyloxy and tetradecyloxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The allyloxy and tetradecyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Di-tert-amylphenol: Used as an impurity and hydrolysis product in food contact materials.
Uniqueness
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of both allyloxy and tetradecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity towards various chemical transformations, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94134-23-3 |
|---|---|
Molekularformel |
C23H39N3O3 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
2,4-bis(prop-2-enoxy)-6-tetradecoxy-1,3,5-triazine |
InChI |
InChI=1S/C23H39N3O3/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-29-23-25-21(27-18-5-2)24-22(26-23)28-19-6-3/h5-6H,2-4,7-20H2,1H3 |
InChI-Schlüssel |
RFOILQBZYJVNMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


